4,7-Dichloro-1,6-naphthyridine

Overview

Description

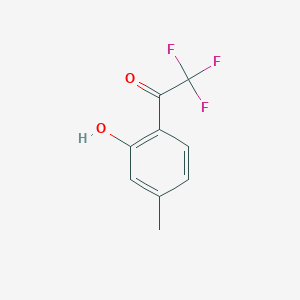

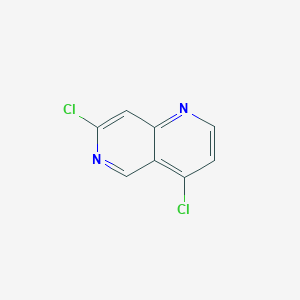

4,7-Dichloro-1,6-naphthyridine is a chemical compound with the CAS Number: 952138-13-5. It has a molecular weight of 199.04 . It is a solid substance that is stored in an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, which includes this compound, often involves the Skraup reaction. This reaction involves heating an aminopyridine and a glycerol derivative in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid . One modification of this reaction used 4-aminopyridine-N-oxide as the starting material; the resulting 1,6-naphthyridine-N-oxide was then reduced to the free base .Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2N2 . The InChI code for this compound is 1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H and the InChI key is JGOTXCGNCXEAAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at room temperature . The compound is white in color .Scientific Research Applications

Synthesis and Biomedical Applications

4,7-Dichloro-1,6-naphthyridine is a part of the naphthyridine family, a group of heterocyclic compounds that include six isomeric bicyclic systems with two pyridine rings. These compounds, particularly 1,6-naphthyridin-2(1H)-ones, are noted for providing ligands for various receptors in the body. With more than 17,000 compounds in this subfamily, their diverse substituents and synthetic methods have been extensively studied. These compounds have significant biomedical applications, contributing to the extensive research and patents in this area (Oliveras et al., 2021).

Reactivity and Chemical Transformations

The reactivity of certain naphthyridine derivatives, such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, has been explored, highlighting the versatile nature of these compounds in synthesizing mono- and di-amino-substituted derivatives. Notably, the synthesis of diamino derivatives unveiled an unexpected rearrangement, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines, a phenomenon confirmed by X-ray crystallography. This illustrates the compound's potential in complex chemical transformations and the discovery of novel chemical structures (Sirakanyan et al., 2014).

Advances in Material Chemistry

This compound has been instrumental in synthesizing novel ligands and complexes with notable properties. For instance, the synthesis of new ligands like 2,7-bis(alpha-pyridylamino)-1,8-naphthyridine has led to the creation of novel hexacobalt string complexes. These complexes exhibit unique structural, electrochemical, and magnetic properties, indicating their potential in material chemistry and as candidates for new materials with specialized properties (Chien et al., 2006).

Pharmaceutical and Therapeutic Research

The compound's significance extends into pharmaceutical and therapeutic research. 1,6-Naphthyridines, including derivatives of this compound, have been identified for their pharmacological activity, with applications spanning across anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities. These findings underscore the compound's importance in drug design and the development of new therapeutic agents (Lavanya et al., 2021).

Safety and Hazards

Future Directions

1,6-Naphthyridines, including 4,7-Dichloro-1,6-naphthyridine, have been the subject of significant research interest due to their wide range of biological applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

1,6-naphthyridines, the class of compounds to which it belongs, have been found to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

It has been identified that 1,6-naphthyridine acts as an inhibitor of c-met kinase, which is related to cancer activity .

Pharmacokinetics

The ADME properties of 4,7-Dichloro-1,6-naphthyridine are as follows :

The compound’s lipophilicity (Log Po/w) ranges from 1.76 to 3.21, with a consensus value of 2.51 . This property impacts the compound’s bioavailability.

Result of Action

1,6-naphthyridines have been associated with anticancer activity, and their structure-activity relationship has been studied using molecular modeling .

Biochemical Analysis

Biochemical Properties

4,7-Dichloro-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cancer cell proliferation . Additionally, this compound can bind to DNA and RNA, affecting their stability and function. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of kinases, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can interact with nucleic acids, leading to changes in their conformation and stability. These interactions can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes.

properties

IUPAC Name |

4,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOTXCGNCXEAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(N=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717128 | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952138-13-5 | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952138-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)